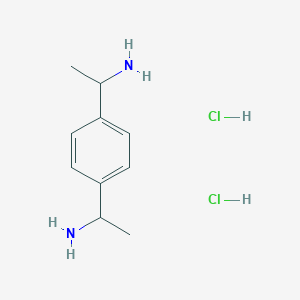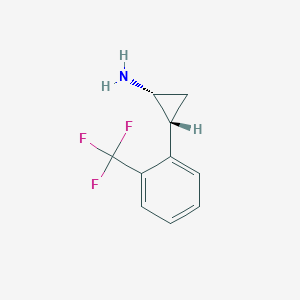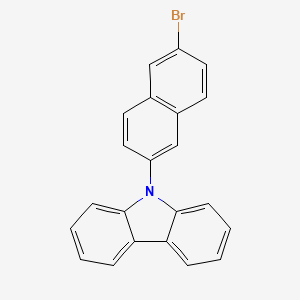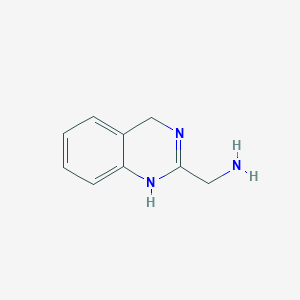
1,1'-(1,4-Phenylene)diethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)diethanamine dihydrochloride is an organic compound with the molecular formula C10H16N2·2HCl. It is a derivative of 1,4-phenylenediamine, where the amine groups are substituted with ethanamine groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)diethanamine dihydrochloride typically involves the following steps:
Nitrosation: Diethyl aniline undergoes nitrosation to form N,N-diethyl-1,4-phenylenediamine.
Reduction: The nitrosated product is then reduced to generate N,N-diethyl-1,4-phenylenediamine.
Purification and Reaction: The purified N,N-diethyl-1,4-phenylenediamine is reacted with hydrogen chloride to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows a similar route but on a larger scale. The process involves:
- Large-scale nitrosation of diethyl aniline.
- Reduction using industrial-grade reducing agents.
- Purification through distillation or crystallization.
- Reaction with hydrogen chloride in a controlled environment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)diethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1,1’-(1,4-Phenylene)diethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)diethanamine dihydrochloride involves its interaction with various molecular targets:
Molecular Targets: It interacts with enzymes and proteins, affecting their function.
Pathways Involved: The compound can influence oxidative stress pathways and modulate enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenediamine: A precursor to 1,1’-(1,4-Phenylene)diethanamine dihydrochloride.
N,N-Diethyl-1,4-phenylenediamine: A related compound with similar properties.
1,4-Benzenediamine dihydrochloride: Another derivative with comparable applications
Uniqueness
1,1’-(1,4-Phenylene)diethanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H18Cl2N2 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;;/h3-8H,11-12H2,1-2H3;2*1H |
InChI Key |
SSEOGHJFNMHBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B12820329.png)




![3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)


![5-[(3R,5R,8R,9S,10R,13R,14R,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820390.png)
![4-Hydrazinyl-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B12820391.png)
